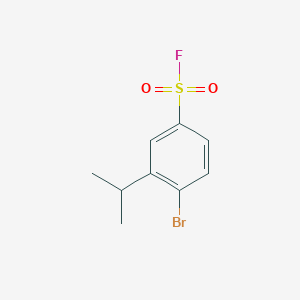
4-Bromo-3-isopropylbenzene-1-sulfonyl fluoride
Description
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom, an isopropyl group, and a sulfonyl fluoride group attached to a benzene ring
Properties
Molecular Formula |
C9H10BrFO2S |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
4-bromo-3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10BrFO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI Key |
YASXPHYFLSUGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:
Bromination: The starting material, 3-(propan-2-yl)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position of the benzene ring.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride (KF) to replace the chlorine atom with a fluorine atom, yielding 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride
Industrial Production Methods
In an industrial setting, the production of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl fluoride group, which activates the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Scientific Research Applications
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
4-bromo-3-(propan-2-yl)benzene-1-sulfonamide: Contains an amide group instead of a fluoride group.
Uniqueness
The fluorine atom enhances the compound’s stability and reactivity in certain chemical reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


